molecular formula C12H13N3 B4060452 5-(2,3-dimethylphenyl)-2-pyrazinamine

5-(2,3-dimethylphenyl)-2-pyrazinamine

Cat. No.: B4060452
M. Wt: 199.25 g/mol
InChI Key: UWKHRZANISMCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethylphenyl)-2-pyrazinamine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.110947427 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Importance in Heterocyclic Compound Synthesis

The significance of pyrazine derivatives in the scientific research field, particularly in synthetic chemistry and medicinal applications, is well-documented. Pyrazine, a nitrogen-containing heterocyclic compound, serves as a foundational core for developing numerous bioactive molecules. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, which display a broad range of medicinal properties including anticancer, anti-inflammatory, and CNS agent activities, showcases the utility of pyrazine derivatives in drug discovery (Cherukupalli et al., 2017). The structure-activity relationship (SAR) studies of these compounds further highlight the potential of pyrazine-based structures in developing new therapeutic agents.

Role in Anti-inflammatory and Neuroprotective Agents

Recent studies have illuminated the potential of pyrazine derivatives as anti-inflammatory agents. Activation of specific receptors by pyrazine-based compounds has been shown to produce significant anti-inflammatory effects in various models of human inflammatory disorders. This indicates a promising avenue for utilizing these compounds as novel anti-inflammatory medications (Flanagan & Nichols, 2018). Moreover, the neuroprotective properties of pyrazolines, a class closely related to pyrazines, have been explored for treating neurodegenerative diseases. Their ability to modulate enzyme activity relevant to conditions like Alzheimer's and Parkinson's disease positions them as valuable targets for new drug development (Ahsan et al., 2022).

Applications in Tuberculosis Treatment

In the context of infectious diseases, pyrazine derivatives, specifically Pyrazinamide, play a crucial role in the treatment of tuberculosis. Pyrazinamide is a first-line anti-tuberculosis drug critical for shortening treatment duration and managing drug-resistant strains. Its unique mechanism of action, targeting non-replicating persister bacilli, underscores the importance of pyrazine compounds in addressing global health challenges like tuberculosis (Njire et al., 2016).

Enhancing Food Flavors through Maillard Reaction

Pyrazines also find applications in the food industry, contributing to the flavor profiles of various products through the Maillard reaction. The controlled generation of pyrazines during food processing can enhance nutty, roasted flavors, demonstrating their significance beyond pharmaceuticals into everyday consumer products (Yu et al., 2021).

Properties

IUPAC Name

5-(2,3-dimethylphenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-4-3-5-10(9(8)2)11-6-15-12(13)7-14-11/h3-7H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKHRZANISMCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CN=C(C=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.